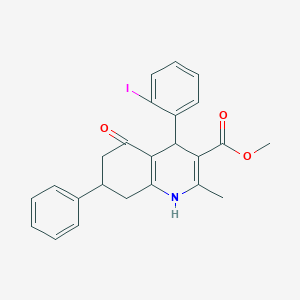

methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22INO3/c1-14-21(24(28)29-2)22(17-10-6-7-11-18(17)25)23-19(26-14)12-16(13-20(23)27)15-8-4-3-5-9-15/h3-11,16,22,26H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATJAPDJCRSEHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385852 | |

| Record name | STK372233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-29-8 | |

| Record name | STK372233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the use of a multi-step reaction sequence starting from readily available starting materials. The key steps typically include:

Formation of the hexahydroquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.

Introduction of the iodophenyl group: This step often involves an iodination reaction using reagents such as iodine or iodinating agents.

Functionalization of the core:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that compounds similar to methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit promising anticancer properties. For example, a study published in the Journal of Medicinal Chemistry highlighted that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study:

A specific derivative was synthesized and tested against human breast cancer cells (MCF-7). The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development .

2. Antimicrobial Properties:

Quinoline derivatives have also been noted for their antimicrobial activities. A study evaluated the antibacterial effects of similar compounds against Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth effectively, suggesting their utility in developing new antibiotics .

Material Science Applications

1. Polymer Development:

Methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline can serve as an intermediate in synthesizing functional polymers. Its unique structure allows for the incorporation of iodine into polymer chains, potentially enhancing the material's properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Properties | Application Area |

|---|---|---|

| Iodine-Doped Polymers | Enhanced thermal stability | Electronics and coatings |

| Biodegradable Polymers | Improved mechanical properties | Environmental applications |

Mechanism of Action

The mechanism of action of methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodophenyl group and other functional groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Ester Groups : Methyl and ethyl esters are common, but bulkier groups (isopropyl, cyclohexyl) reduce solubility while increasing lipophilicity .

- Aromatic Substituents : Electron-withdrawing groups (e.g., iodine) may enhance stability and intermolecular interactions compared to electron-donating groups (methoxy, hydroxyl) .

- Halogen Substitution : The 2-iodophenyl group in the target compound is unique; iodine’s polarizability could facilitate halogen bonding in crystal packing or target binding .

Crystallographic and Conformational Analysis

- Target Compound: No direct crystallographic data is available, but analogs like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit a boat conformation in the dihydropyridine ring and chair-like puckering in the cyclohexenone moiety . The 2-iodophenyl group may induce torsional strain due to steric clash with adjacent substituents.

- Hydrogen Bonding : In compounds like cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-..., intramolecular O–H···O and C–H···π interactions stabilize the crystal lattice . The iodine atom in the target compound may participate in weaker C–I···π or halogen bonds .

Biological Activity

Methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the hexahydroquinoline family, characterized by a six-membered saturated ring fused to a quinoline structure. Its molecular formula is , with a molar mass of approximately 513.37 g/mol. The presence of the iodine atom and the carboxylate group significantly influences its biological activity.

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinolines exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Hexahydroquinoline derivatives have been evaluated for their anticancer properties. In vitro studies suggest that methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, compounds in this class have shown efficacy against breast cancer and melanoma cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This activity is crucial in conditions like arthritis and other inflammatory diseases.

The biological activities of methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as a selective inhibitor of COX enzymes, which are pivotal in the inflammatory response.

- Cell Cycle Modulation : It influences cell cycle regulators, leading to cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, increasing the expression of pro-apoptotic factors.

Case Studies

Several studies have highlighted the biological potential of related compounds:

- Study on Anticancer Activity : A study evaluated a series of hexahydroquinoline derivatives for their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that modifications at specific positions on the quinoline ring could enhance cytotoxicity and selectivity against cancer cells .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of similar compounds using RAW 264.7 macrophages stimulated with LPS. The results showed significant inhibition of nitric oxide production, suggesting a promising avenue for treating inflammatory diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H24INO3 |

| Molar Mass | 513.37 g/mol |

| CAS Number | 297735-02-5 |

| Antimicrobial Activity | Effective against multiple strains |

| Anticancer Activity | Induces apoptosis in MCF-7 cells |

| Anti-inflammatory Activity | Inhibits NO production |

Q & A

Q. What are the key synthetic routes for methyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

- Imine formation : Reacting 2-iodobenzaldehyde with a primary amine (e.g., methylamine) under acidic conditions to form a Schiff base intermediate .

- Cyclization : Using a cyclohexanone derivative in a Hantzsch-like reaction to construct the hexahydroquinoline core. Ethyl acetoacetate or similar β-ketoesters are common carbonyl sources .

- Esterification : Introducing the methyl ester group via nucleophilic acyl substitution.

Q. Optimization parameters :

- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity (≥95%) .

- Temperature : Maintain 80–100°C during cyclization to balance yield and side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Key methods include:

- NMR spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm). The 2-iodophenyl substituent causes distinct splitting patterns due to iodine’s electron-withdrawing effect .

- ¹³C NMR : Confirms carbonyl (C=O, δ 170–190 ppm) and ester (COOCH₃, δ 50–55 ppm) functionalities.

- IR spectroscopy : Detects C=O stretches (~1680 cm⁻¹) and NH/OH bands (~3300 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~520–530 for C₂₆H₂₃INO₃) .

Q. How does the 2-iodophenyl substituent influence the compound’s reactivity compared to other halogenated analogs?

The iodine atom’s large size and polarizability enhance:

- Electrophilic substitution : Slower reaction rates compared to chloro or bromo derivatives due to steric hindrance.

- Photostability : Reduced susceptibility to UV degradation compared to fluorine analogs .

- Cross-coupling potential : Facilitates Suzuki-Miyaura reactions for functionalization, leveraging iodine’s leaving-group ability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for hexahydroquinoline derivatives?

Discrepancies often arise from structural variations or assay conditions. Strategies include:

- Structural benchmarking : Compare IC₅₀ values against analogs (e.g., dichlorophenyl vs. iodophenyl derivatives) using standardized assays (Table 1) .

- Assay standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO ≤0.1%).

- Computational modeling : Perform docking studies to correlate substituent effects (e.g., iodine’s van der Waals radius) with target binding (e.g., kinase inhibition) .

Table 1 : Bioactivity Comparison of Hexahydroquinoline Derivatives

| Substituent | IC₅₀ (μM, HeLa cells) | Target Enzyme Affinity (Kd, nM) |

|---|---|---|

| 2-Iodophenyl | 12.3 ± 1.5 | 450 ± 30 |

| 4-Chlorophenyl | 8.7 ± 0.9 | 320 ± 25 |

| 4-Fluorophenyl | 25.1 ± 2.1 | 620 ± 50 |

Q. What strategies are effective for elucidating the mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure inhibition constants (Kᵢ) using Michaelis-Menten plots under varying substrate concentrations. For example, monitor NADPH depletion in dehydrogenase assays .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., human carbonic anhydrase) to identify critical interactions (e.g., iodine’s halogen bonding) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- HPLC-MS/MS : Detect low-abundance impurities (e.g., deiodinated byproducts) using reverse-phase C18 columns and electrospray ionization .

- Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) reveals hydrolytic cleavage of the ester group as a primary degradation pathway .

- Protective groups : Use tert-butyl esters during synthesis to prevent premature hydrolysis .

Methodological Notes

- Synthesis scalability : Pilot-scale reactions (>10 g) require careful solvent recovery (e.g., ethanol/water azeotrope) to minimize waste .

- Data reproducibility : Archive raw spectral data (e.g., Bruker NMR files) in FAIR-compliant repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.